Cas no 2375259-34-8 (2-(5-Methoxycarbonylthiophen-3-yl)acetic acid)

2-(5-Methoxycarbonylthiophen-3-yl)acetic acid is a thiophene-based carboxylic acid derivative with significant utility in organic synthesis and pharmaceutical research. Its structure combines a methoxycarbonyl group and an acetic acid moiety on a thiophene ring, making it a versatile intermediate for constructing heterocyclic compounds. The compound is particularly valuable in medicinal chemistry for the development of bioactive molecules due to its reactive functional groups, which facilitate further derivatization. Its stability under standard conditions and compatibility with common synthetic methodologies enhance its practicality in multistep reactions. This product is well-suited for applications requiring precise molecular modifications, offering researchers a reliable building block for complex organic frameworks.
2-(5-Methoxycarbonylthiophen-3-yl)acetic acid structure
2375259-34-8 structure
商品名:2-(5-Methoxycarbonylthiophen-3-yl)acetic acid
CAS番号:2375259-34-8
MF:C8H8O4S
メガワット:200.211721420288
CID:6001063
PubChem ID:145867265

2-(5-Methoxycarbonylthiophen-3-yl)acetic acid 化学的及び物理的性質

名前と識別子

    • 2-(5-Methoxycarbonylthiophen-3-yl)acetic acid
    • EN300-7427841
    • 2-[5-(methoxycarbonyl)thiophen-3-yl]acetic acid
    • 2375259-34-8
    • インチ: 1S/C8H8O4S/c1-12-8(11)6-2-5(4-13-6)3-7(9)10/h2,4H,3H2,1H3,(H,9,10)
    • InChIKey: KEPNCWQFHHOGRY-UHFFFAOYSA-N
    • ほほえんだ: S1C=C(C=C1C(=O)OC)CC(=O)O

計算された属性

  • せいみつぶんしりょう: 200.01432991g/mol
  • どういたいしつりょう: 200.01432991g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 13
  • 回転可能化学結合数: 4
  • 複雑さ: 216
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 91.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.3

2-(5-Methoxycarbonylthiophen-3-yl)acetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-7427841-0.25g
2-[5-(methoxycarbonyl)thiophen-3-yl]acetic acid
2375259-34-8 95.0%
0.25g
$546.0 2025-03-11
Enamine
EN300-7427841-5.0g
2-[5-(methoxycarbonyl)thiophen-3-yl]acetic acid
2375259-34-8 95.0%
5.0g
$3189.0 2025-03-11
Enamine
EN300-7427841-10.0g
2-[5-(methoxycarbonyl)thiophen-3-yl]acetic acid
2375259-34-8 95.0%
10.0g
$4729.0 2025-03-11
1PlusChem
1P028GNS-2.5g
2-[5-(methoxycarbonyl)thiophen-3-yl]aceticacid
2375259-34-8 95%
2.5g
$2726.00 2024-05-23
Aaron
AR028GW4-10g
2-[5-(methoxycarbonyl)thiophen-3-yl]aceticacid
2375259-34-8 95%
10g
$6528.00 2023-12-15
1PlusChem
1P028GNS-1g
2-[5-(methoxycarbonyl)thiophen-3-yl]aceticacid
2375259-34-8 95%
1g
$1422.00 2024-05-23
1PlusChem
1P028GNS-10g
2-[5-(methoxycarbonyl)thiophen-3-yl]aceticacid
2375259-34-8 95%
10g
$5907.00 2024-05-23
Aaron
AR028GW4-250mg
2-[5-(methoxycarbonyl)thiophen-3-yl]aceticacid
2375259-34-8 95%
250mg
$776.00 2025-02-16
Aaron
AR028GW4-100mg
2-[5-(methoxycarbonyl)thiophen-3-yl]aceticacid
2375259-34-8 95%
100mg
$552.00 2025-02-16
Aaron
AR028GW4-1g
2-[5-(methoxycarbonyl)thiophen-3-yl]aceticacid
2375259-34-8 95%
1g
$1538.00 2025-02-16

2-(5-Methoxycarbonylthiophen-3-yl)acetic acid 関連文献

2-(5-Methoxycarbonylthiophen-3-yl)acetic acidに関する追加情報

2-(5-Methoxycarbonylthiophen-3-yl)acetic Acid: An Overview of Its Properties and Applications

2-(5-Methoxycarbonylthiophen-3-yl)acetic acid (CAS No. 2375259-34-8) is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including pharmaceuticals, materials science, and chemical synthesis. This compound is characterized by its thiophene ring, which is substituted with a methoxycarbonyl group and an acetic acid moiety. The combination of these functional groups imparts distinct chemical and physical properties that make it a valuable intermediate in the synthesis of more complex molecules.

The molecular formula of 2-(5-Methoxycarbonylthiophen-3-yl)acetic acid is C9H10O4S, and its molecular weight is approximately 214.23 g/mol. The compound is a white crystalline solid at room temperature and is soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). Its solubility in water is limited, which can be advantageous in certain synthetic processes where controlled solubility is required.

In the context of pharmaceutical research, 2-(5-Methoxycarbonylthiophen-3-yl)acetic acid has been explored as a potential lead compound for the development of new drugs. The thiophene ring and the methoxycarbonyl group are known to contribute to the biological activity of many pharmacologically active molecules. For instance, thiophene derivatives have been studied for their anti-inflammatory, antiviral, and anticancer properties. The presence of the acetic acid moiety can also influence the pharmacokinetic properties of the molecule, such as its solubility, stability, and bioavailability.

Recent studies have highlighted the potential of 2-(5-Methoxycarbonylthiophen-3-yl)acetic acid in the treatment of inflammatory diseases. A study published in the Journal of Medicinal Chemistry reported that this compound exhibits significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). The mechanism of action involves the modulation of nuclear factor-kappa B (NF-κB) signaling pathways, which are central to the inflammatory response.

Beyond its pharmaceutical applications, 2-(5-Methoxycarbonylthiophen-3-yl)acetic acid has also found use in materials science. The thiophene ring is a key component in the design of conductive polymers and organic semiconductors. These materials are essential for the development of flexible electronics, solar cells, and other advanced technologies. The methoxycarbonyl group can be used to fine-tune the electronic properties of these materials, making them suitable for specific applications.

In chemical synthesis, 2-(5-Methoxycarbonylthiophen-3-yl)acetic acid serves as a valuable building block for the preparation of more complex molecules. Its reactivity can be exploited through various synthetic transformations, such as esterification, amidation, and coupling reactions. These reactions allow chemists to introduce additional functional groups or modify existing ones, thereby expanding the range of possible applications for this compound.

The safety profile of 2-(5-Methoxycarbonylthiophen-3-yl)acetic acid has been evaluated in several studies. While it is generally considered safe for laboratory use when proper handling procedures are followed, it is important to note that it should be stored in a cool, dry place away from incompatible substances. Personal protective equipment (PPE) such as gloves and goggles should be worn during handling to minimize exposure risks.

In conclusion, 2-(5-Methoxycarbonylthiophen-3-yl)acetic acid (CAS No. 2375259-34-8) is a multifunctional compound with a wide range of applications in pharmaceuticals, materials science, and chemical synthesis. Its unique chemical structure and favorable properties make it an attractive candidate for further research and development. As new studies continue to uncover its potential benefits and applications, this compound is likely to play an increasingly important role in various scientific and industrial fields.

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